
tert-butyl(3S)-3-isothiocyanatopiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (3S)-3-isothiocyanatopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an isothiocyanate group, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-isothiocyanatopiperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl (3S)-3-isothiocyanatopiperidine-1-carboxylate may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
化学反応の分析
Types of Reactions
Tert-butyl (3S)-3-isothiocyanatopiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols attack the carbon atom of the isothiocyanate group, leading to the formation of thiourea or thiocarbamate derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction Reactions: Reduction of the isothiocyanate group can yield amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution with amines.
Thiocarbamate Derivatives: Formed from nucleophilic substitution with alcohols.
N-Oxide Derivatives: Formed from oxidation of the piperidine ring.
科学的研究の応用
Tert-butyl (3S)-3-isothiocyanatopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein modification. The isothiocyanate group can covalently modify cysteine residues in proteins, making it a useful tool for probing protein function.
Medicine: Research is ongoing to explore its potential as a therapeutic agent
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of polymers and agrochemicals.
作用機序
The mechanism of action of tert-butyl (3S)-3-isothiocyanatopiperidine-1-carboxylate involves the covalent modification of target molecules. The isothiocyanate group reacts with nucleophilic sites, such as the thiol groups of cysteine residues in proteins, forming stable thiourea linkages. This covalent modification can alter the function of the target protein, leading to changes in cellular processes. The molecular targets and pathways involved depend on the specific context in which the compound is used, but common targets include enzymes and signaling proteins.
類似化合物との比較
Similar Compounds
Tert-butyl isothiocyanate: A simpler compound with similar reactivity but lacking the piperidine ring.
Piperidine-1-carboxylate derivatives: Compounds with similar structural features but different functional groups, such as tert-butyl (3S)-3-aminopiperidine-1-carboxylate.
Isothiocyanate-containing compounds: Other compounds containing the isothiocyanate group, such as phenyl isothiocyanate and allyl isothiocyanate.
Uniqueness
Tert-butyl (3S)-3-isothiocyanatopiperidine-1-carboxylate is unique due to the combination of the tert-butyl group, the isothiocyanate group, and the piperidine ring. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for specialized applications in research and industry.
特性
分子式 |
C11H18N2O2S |
|---|---|
分子量 |
242.34 g/mol |
IUPAC名 |
tert-butyl (3S)-3-isothiocyanatopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2S/c1-11(2,3)15-10(14)13-6-4-5-9(7-13)12-8-16/h9H,4-7H2,1-3H3/t9-/m0/s1 |
InChIキー |
IKQQACDYIJWBPQ-VIFPVBQESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)N=C=S |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


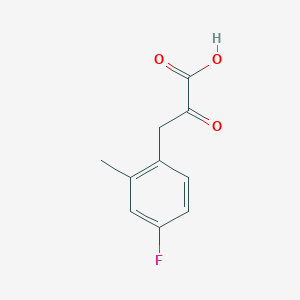
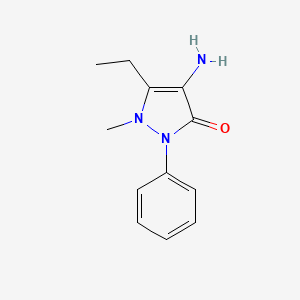
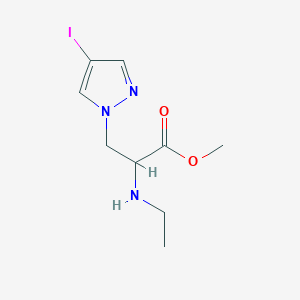
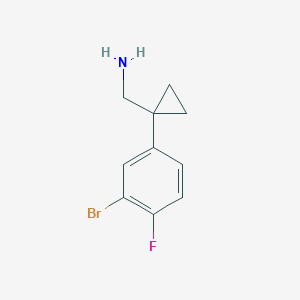
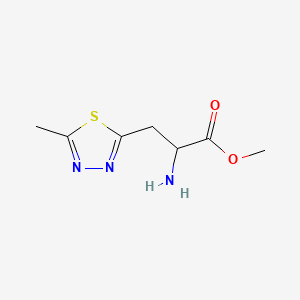
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13540351.png)
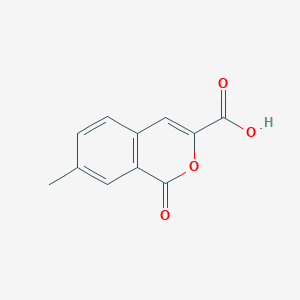
![2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide](/img/structure/B13540358.png)
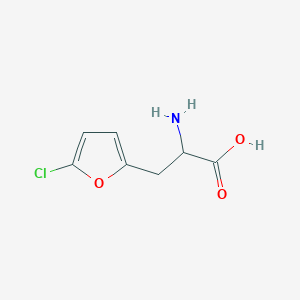
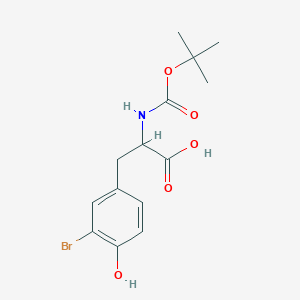
![6-Methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13540374.png)
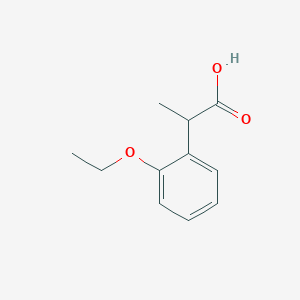

![(4aS,8aR)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13540403.png)
